molecular formula C10H17N3 B2643520 1-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine CAS No. 2251053-54-8

1-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine

Cat. No.: B2643520
CAS No.: 2251053-54-8
M. Wt: 179.267
InChI Key: AHHGLFOONXJWLS-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core with a 2-methylpropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrazole derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often involve heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with fewer double bonds .

Scientific Research Applications

1-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions .

Comparison with Similar Compounds

Uniqueness: 1-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine is unique due to its specific substituent and the resulting chemical properties.

Properties

IUPAC Name

1-(2-methylpropyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-8(2)7-13-10-3-4-11-5-9(10)6-12-13/h6,8,11H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHGLFOONXJWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(CNCC2)C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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